molecular formula C11H8FN2NaO3 B12765671 (+)-6-Fluoro-2,3-dihydrospiro(4H-1-benzopyran-4,4'-imidazolidine)-2',5'-dione monosodium salt CAS No. 113387-56-7

(+)-6-Fluoro-2,3-dihydrospiro(4H-1-benzopyran-4,4'-imidazolidine)-2',5'-dione monosodium salt

Cat. No.: B12765671
CAS No.: 113387-56-7
M. Wt: 258.18 g/mol
InChI Key: AKQVUNFFLDITDE-MERQFXBCSA-M
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Description

(+)-6-Fluoro-2,3-dihydrospiro(4H-1-benzopyran-4,4’-imidazolidine)-2’,5’-dione monosodium salt is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique spiro structure, which includes a benzopyran ring fused with an imidazolidine ring, and a fluorine atom at the 6th position. The presence of the monosodium salt enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-6-Fluoro-2,3-dihydrospiro(4H-1-benzopyran-4,4’-imidazolidine)-2’,5’-dione monosodium salt typically involves multiple steps. The initial step often includes the formation of the benzopyran ring through a cyclization reaction. This is followed by the introduction of the fluorine atom at the 6th position using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI). The imidazolidine ring is then formed through a condensation reaction with an appropriate diamine. Finally, the monosodium salt is introduced by neutralizing the compound with sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(+)-6-Fluoro-2,3-dihydrospiro(4H-1-benzopyran-4,4’-imidazolidine)-2’,5’-dione monosodium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(+)-6-Fluoro-2,3-dihydrospiro(4H-1-benzopyran-4,4’-imidazolidine)-2’,5’-dione monosodium salt has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (+)-6-Fluoro-2,3-dihydrospiro(4H-1-benzopyran-4,4’-imidazolidine)-2’,5’-dione monosodium salt involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. The spiro structure allows for unique binding conformations, which can modulate the activity of target proteins and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (-)-6-Fluoro-2,3-dihydrospiro(4H-1-benzopyran-4,4’-imidazolidine)-2’,5’-dione monosodium salt: The enantiomer of the compound with potentially different biological activities.

    6-Chloro-2,3-dihydrospiro(4H-1-benzopyran-4,4’-imidazolidine)-2’,5’-dione monosodium salt: A similar compound with a chlorine atom instead of fluorine.

    2,3-Dihydrospiro(4H-1-benzopyran-4,4’-imidazolidine)-2’,5’-dione monosodium salt: Lacks the fluorine atom, resulting in different chemical and biological properties.

Uniqueness

The presence of the fluorine atom in (+)-6-Fluoro-2,3-dihydrospiro(4H-1-benzopyran-4,4’-imidazolidine)-2’,5’-dione monosodium salt imparts unique chemical properties, such as increased electronegativity and the ability to form strong hydrogen bonds. These features can enhance the compound’s stability, reactivity, and biological activity compared to its analogs.

Properties

CAS No.

113387-56-7

Molecular Formula

C11H8FN2NaO3

Molecular Weight

258.18 g/mol

IUPAC Name

sodium;(4S)-6-fluorospiro[2,3-dihydrochromene-4,5'-imidazolidin-1-ide]-2',4'-dione

InChI

InChI=1S/C11H9FN2O3.Na/c12-6-1-2-8-7(5-6)11(3-4-17-8)9(15)13-10(16)14-11;/h1-2,5H,3-4H2,(H2,13,14,15,16);/q;+1/p-1/t11-;/m0./s1

InChI Key

AKQVUNFFLDITDE-MERQFXBCSA-M

Isomeric SMILES

C1COC2=C([C@]13C(=O)NC(=O)[N-]3)C=C(C=C2)F.[Na+]

Canonical SMILES

C1COC2=C(C13C(=O)NC(=O)[N-]3)C=C(C=C2)F.[Na+]

Origin of Product

United States

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